molecular formula C15H8BrNO3S B4968142 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No. B4968142
M. Wt: 362.2 g/mol
InChI Key: VMJAGSQZFJFFHZ-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one, also known as BNTX, is a chemical compound that belongs to the family of benzothiophene derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties. In

Mechanism of Action

2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one acts as a competitive antagonist of the GABAB receptor. It binds to the receptor at the same site as the endogenous ligand, gamma-aminobutyric acid (GABA), and prevents its activation. This results in the inhibition of downstream signaling pathways, leading to a decrease in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the release of several neurotransmitters, including dopamine, glutamate, and acetylcholine. It also has been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been implicated in the regulation of anxiety, depression, and pain perception.

Advantages and Limitations for Lab Experiments

2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has several advantages for use in lab experiments. It is a highly selective antagonist of the GABAB receptor, which allows for the specific study of this receptor's function. It is also relatively stable and can be easily synthesized in large quantities. However, 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its high potency can make it challenging to titrate the dose accurately.

Future Directions

There are several future directions for the study of 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one. One potential area of research is the development of more water-soluble analogs of 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one to improve its in vivo administration. Another direction is the investigation of the potential therapeutic applications of 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one in the treatment of addiction, anxiety, and depression. Additionally, the role of the GABAB receptor in the regulation of synaptic plasticity and learning and memory is an area of active research that could benefit from the use of 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one. Overall, 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has significant potential for advancing our understanding of the GABAB receptor and its role in various physiological and pathological processes.

Synthesis Methods

2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one can be synthesized through a multi-step process involving the reaction of 4-bromo-3-nitrobenzaldehyde with 2-acetylthiophene in the presence of a base. The resulting product is then subjected to a reduction reaction to yield 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one. This synthesis method has been optimized to produce high yields of 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one with excellent purity.

Scientific Research Applications

2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential applications in scientific research. It is a potent and selective antagonist of the GABAB receptor, which is a member of the G protein-coupled receptor family. This receptor plays a crucial role in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been used to study the physiological and pathological roles of the GABAB receptor in various animal models.

properties

IUPAC Name

(2E)-2-[(4-bromo-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrNO3S/c16-11-6-5-9(7-12(11)17(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJAGSQZFJFFHZ-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=C(C=C3)Br)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

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